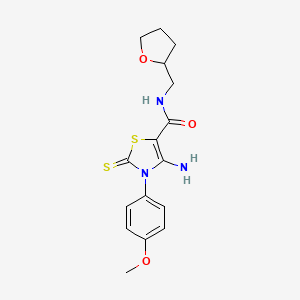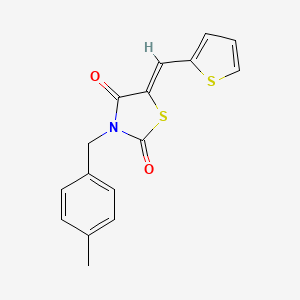
3-(4-methylbenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
The compound “3-(4-methylbenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione” is a thiazolidinedione derivative. Thiazolidinediones are a class of compounds that contain a five-membered ring made up of one oxygen atom, one sulfur atom, and three carbon atoms. They are often used in medicinal chemistry and have been studied for their potential antidiabetic effects .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolidinedione ring, a 4-methylbenzyl group, and a 2-thienylmethylene group. The exact spatial arrangement of these groups would depend on the specific synthetic route used and the stereochemistry of the starting materials .Chemical Reactions Analysis
As a thiazolidinedione derivative, this compound might undergo reactions typical of this class of compounds. This could include nucleophilic addition reactions at the carbonyl groups, or substitution reactions at the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the presence of polar groups, the overall molecular size and shape, and the specific functional groups present .Applications De Recherche Scientifique
Antidiabetic and Hypolipidemic Agents
Compounds with the thiazolidine-2,4-dione structure, such as those synthesized in studies by Sohda et al. (1982), have been evaluated for their antidiabetic and hypolipidemic activities. The research indicates that certain derivatives exhibit significant hypoglycemic and hypolipidemic effects in genetically obese and diabetic mice, highlighting their potential as antidiabetic agents Sohda et al., 1982.
Antimicrobial and Antifungal Properties
Another study by Stana et al. (2014) synthesized new derivatives of thiazolidine-2,4-dione and evaluated their antimicrobial activities. The results showed that some compounds displayed better inhibitory activities than the reference drug against various bacterial strains and demonstrated good antifungal activity, indicating their potential in treating infectious diseases Stana et al., 2014.
Aldose Reductase Inhibitory Activity
Research by Sever et al. (2021) focused on synthesizing 5-(arylidene)thiazolidine-2,4-diones to identify potent aldose reductase inhibitors, which are crucial for managing diabetic complications. Their findings suggest that certain compounds within this series exhibit significant in vitro aldose reductase inhibitory activities, offering a pathway to prevent or treat diabetic complications Sever et al., 2021.
Anticancer Activity
A study by Kumar and Sharma (2022) on N-substituted indole derivatives of thiazolidine-2,4-dione demonstrated potential anticancer activity. Their synthesis and testing against the MCF-7 human breast cancer cell line suggest that some compounds significantly inhibit topoisomerase-I enzyme, indicating their potential as anticancer agents Kumar and Sharma, 2022.
Corrosion Inhibition
A novel application identified by Chaouiki et al. (2022) involves the use of thiazolidinediones as corrosion inhibitors for carbon steel. This study shows that certain derivatives significantly enhance the corrosion resistance of carbon steel, demonstrating their potential as eco-friendly corrosion inhibitors Chaouiki et al., 2022.
Orientations Futures
Propriétés
IUPAC Name |
(5Z)-3-[(4-methylphenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S2/c1-11-4-6-12(7-5-11)10-17-15(18)14(21-16(17)19)9-13-3-2-8-20-13/h2-9H,10H2,1H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLBLKRACDKSEM-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CS3)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CS3)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine](/img/structure/B4057539.png)
![4-[4-(2-phenyl-4-quinazolinyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4057547.png)
acetate](/img/structure/B4057555.png)
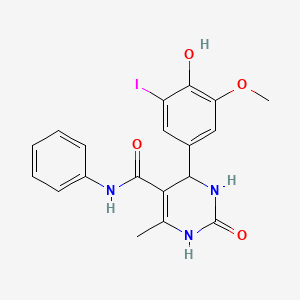
![N-(tert-butyl)-N'-ethyl-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B4057563.png)
![4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B4057565.png)
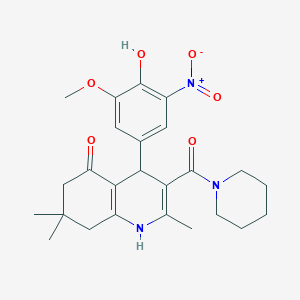
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[1-methyl-2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4057575.png)
![ethyl 3-{[3-(benzoylamino)benzoyl]amino}benzoate](/img/structure/B4057579.png)
![4-[6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinyl]morpholine](/img/structure/B4057595.png)
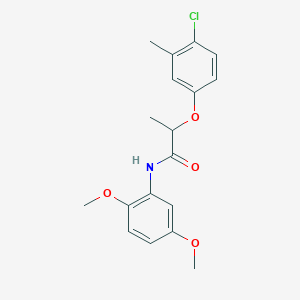
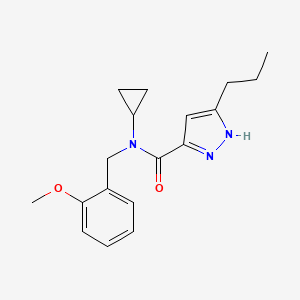
![2-(4-butoxyphenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4057621.png)
